molecular formula C25H24FN5O3 B3606553 {3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(4-fluorophenyl)methanone

{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(4-fluorophenyl)methanone

Cat. No.: B3606553
M. Wt: 461.5 g/mol
InChI Key: XZQZYFSDMUNCRP-UHFFFAOYSA-N
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Description

{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(4-fluorophenyl)methanone is a complex organic compound that features a triazole ring substituted with methoxybenzylamino groups and a fluorophenyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(4-fluorophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the methoxybenzylamino groups and the fluorophenyl methanone moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(4-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the methanone moiety to an alcohol.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction can produce an alcohol.

Scientific Research Applications

{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(4-fluorophenyl)methanone has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-methoxyethyl)amine
  • Cetylpyridinium chloride
  • Domiphen bromide
  • Bis(2-ethylhexyl) terephthalate

Uniqueness

{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(4-fluorophenyl)methanone is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

[3,5-bis[(4-methoxyphenyl)methylamino]-1,2,4-triazol-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O3/c1-33-21-11-3-17(4-12-21)15-27-24-29-25(28-16-18-5-13-22(34-2)14-6-18)31(30-24)23(32)19-7-9-20(26)10-8-19/h3-14H,15-16H2,1-2H3,(H2,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQZYFSDMUNCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NN(C(=N2)NCC3=CC=C(C=C3)OC)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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